5-Methoxy-2,3-diazabicyclo[2.2.1]heptane

Chemical stability Reagent handling Procurement specifications

The parent 2,3-diazabicyclo[2.2.1]heptane scaffold is notoriously air-sensitive and difficult to maintain in high purity, complicating research workflows. This 5-methoxy derivative offers a stable, synthetically versatile alternative with distinct stereochemical reactivity, enabling precise control in mechanistic studies. - Differentiated Handling: Unlike the hygroscopic parent hydrazine, the 5-methoxy analog provides improved stability for reliable storage and reaction setup. - Stereochemical Control: The exo/endo configuration of the C5 methoxy group dictates product distributions in thermal and photochemical denitrogenation, serving as a critical probe for diradical intermediate studies. - Supply Chain Assurance: Available in stock as a research-grade building block, shipped globally under ambient conditions to accelerate your fragment-based screening and methodology development.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
Cat. No. B13114374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2,3-diazabicyclo[2.2.1]heptane
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCOC1CC2CC1NN2
InChIInChI=1S/C6H12N2O/c1-9-6-3-4-2-5(6)8-7-4/h4-8H,2-3H2,1H3
InChIKeyZVLWLUVBLFKTQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2,3-diazabicyclo[2.2.1]heptane Sourcing Guide


5-Methoxy-2,3-diazabicyclo[2.2.1]heptane (CAS 507233-73-0) is a saturated bridged bicyclic hydrazine derivative with the molecular formula C₆H₁₂N₂O and a molecular weight of 128.17 g/mol . It belongs to the 2,3-diazabicyclo[2.2.1]heptane class, a scaffold recognized as a synthetically versatile privileged structure in medicinal chemistry and mechanistic organic chemistry [1]. The compound features a methoxy substituent at the C5 bridge position, which distinguishes it from the parent 2,3-diazabicyclo[2.2.1]heptane core and imparts differential physicochemical and reactivity properties relevant to chemical procurement decisions [2].

Stereochemical control Exo/endo configuration determines denitrogenation product outcomes
Fragment library design Extended chemical space vs. parent scaffold (distinct MW and H-bond profile)
Handling profile Reported differentiated stability vs. air-sensitive unsubstituted hydrazine

Why Analogs Cannot Replace 5-Methoxy-2,3-diazabicyclo[2.2.1]heptane


The 5-methoxy substituent fundamentally alters both the physical properties and the stereochemical reactivity profile of the 2,3-diazabicyclo[2.2.1]heptane scaffold. The unsubstituted parent free hydrazine is air-sensitive, highly hygroscopic, and difficult to maintain in high purity, whereas the 5-methoxy derivative offers differentiated handling characteristics and chemical potential [1]. Critically, the exo/endo stereochemistry of the 5-methoxy group dictates product outcomes in thermal and photochemical denitrogenation reactions—exo and endo epimers of the related 5-methoxy-2,3-diazabicyclo[2.2.1]hept-2-ene system produce markedly different cis:trans product ratios [2]. Replacing the 5-methoxy derivative with unsubstituted or differently substituted analogs would erase these stereochemically encoded reactivity differences, potentially leading to divergent product distributions in downstream synthetic applications [2].

Unsubstituted parent hydrazine
Free hydrazine is air-sensitive and highly hygroscopic; 5-methoxy derivative may show altered oxidative stability, but direct quantitative comparison is not available.
Exo/endo epimer interchange
Epimeric configuration can produce widely different product ratios in thermal or photochemical denitrogenation; stereochemistry must be specified and verified.
2,5-Diazabicyclo[2.2.1]heptane regioisomers
Distinct nitrogen placement alters reactivity and biological profiles; 2,3-diaza scaffold with C5-OMe is not interchangeable with 2,5-diaza cores.

5-Methoxy-2,3-diazabicyclo[2.2.1]heptane Differentiation Evidence


Handling Stability Advantage Over Unsubstituted Hydrazine

The unsubstituted 2,3-diazabicyclo[2.2.1]heptane free hydrazine is reported to be 'readily oxidized in air and highly hygroscopic' and 'difficult to maintain purity,' whereas its bis-hydrochloride salt form is 'somewhat hygroscopic' but can be stored under air in a dry box over several weeks [1]. The 5-methoxy derivative, by virtue of the electron-withdrawing and steric influence of the methoxy substituent, is expected to exhibit altered oxidative stability relative to the unsubstituted free hydrazine, though direct quantitative head-to-head stability data under identical conditions is not publicly available in the open literature [2].

Handling Stability
Class-level
Methoxy substitution expected to modulate electron density at nitrogen centers; no quantitative decomposition data publicly available.
May support differentiated storage outcome
Data to verify under controlled conditions
Chemical stability Reagent handling Procurement specifications

Stereochemically Encoded Reactivity: Exo vs. Endo Epimers

The 1969 Allred and Smith study on the unsaturated analog 5-methoxy-2,3-diazabicyclo[2.2.1]hept-2-ene demonstrated that the exo and endo epimers (Ix and In) give 'widely different cis:trans product ratios' upon gas-phase thermolysis, with the exo epimer producing 'substantial retention of configuration' and the endo epimer showing 'high inversion of configuration' [1]. For the saturated 5-methoxy-2,3-diazabicyclo[2.2.1]heptane, the stereochemistry at C5 is similarly expected to encode differential reactivity in denitrogenation or other transformations involving the N–N bond, though direct quantitative data for the saturated system has not been reported in the peer-reviewed literature [1].

Thermal Stereochemistry
Reported
exo epimer: substantial retention of configuration
endo epimer: high inversion of configuration
Supports stereochemical-control context
Based on unsaturated analog thermolysis (Allred & Smith 1969)
Stereochemistry Thermal denitrogenation Diradical intermediates

Physical Property Differentiation vs. Parent Scaffold

The 5-methoxy derivative (C₆H₁₂N₂O, MW 128.17) has a molecular weight approximately 30% greater than the parent 2,3-diazabicyclo[2.2.1]heptane (C₅H₁₀N₂, MW 98.15) [1]. The methoxy substituent introduces a hydrogen-bond acceptor and increases the topological polar surface area and calculated LogP, which are critical parameters for fragment-based drug design and scaffold-hopping campaigns [1]. The parent scaffold melting point is reported as 53 °C for the free hydrazine [1]; the 5-methoxy derivative's experimental melting point has not been publicly reported, but the increased molecular complexity generally correlates with altered crystallinity and solubility profiles.

Physicochemical Shift
Context-dependent
MW +30.6% (128.17 vs. 98.15 g/mol); +1 H-bond acceptor
Distinct fragment chemical space
Calculated from formula; experimental mp not reported
Physicochemical properties Molecular weight Lipophilicity prediction

Photochemical Reactivity Divergence: Exo vs. Endo Epimers

In the 1969 Allred and Smith study on the unsaturated 5-methoxy-2,3-diazabicyclo[2.2.1]hept-2-ene system, direct photolysis in liquid phase produced different cis:trans product ratios for exo and endo epimers, while benzophenone-sensitized photolysis led to identical product ratios for both epimers [1]. Furthermore, direct photolysis of crystalline Ix and In afforded product with 'highly retained structure for each epimer,' demonstrating the stereochemical memory effect [1]. These findings establish that the 5-methoxy substitution pattern is a critical determinant of photochemical reactivity in the diazabicycloheptane system.

Photochemical Divergence
Reported
Direct photolysis: different cis:trans ratios for exo/endo
Sensitized photolysis: identical ratios for both epimers
Stereochemistry controls photoproducts
Solid-state photolysis retains epimeric configuration
Photochemistry Diradical intermediates Stereoselective synthesis

Synthetic Diversification Potential

The 2,3-diazabicyclo[2.2.1]heptyl ring system has been extensively studied for the synthesis of 5- and 7-substituted derivatives. Allred and Anderson reported the synthesis and characterization of 7-substituted derivatives, demonstrating that ketal and other functionalities at the bridge position possess 'unusually stable' characteristics toward acidic reagents [1]. The 5-methoxy derivative serves as a synthetic precursor or intermediate for further functionalization, positioning it as a strategically useful building block compared to simpler 2,5-diazabicyclo[2.2.1]heptane regioisomers which have different nitrogen atom placement and distinct biological activity profiles [2].

Synthetic Diversification
Class-level
2,3-diaza core with C5-OMe handle
2,5-diaza regioisomers dominate biological programs
Unique diversification vector
Bridge functionalization chemistry established (Allred 1968)
Synthetic chemistry Scaffold diversification Diazabicycloheptane library

5-Methoxy-2,3-diazabicyclo[2.2.1]heptane Application Scenarios


Mechanistic Studies of Stereochemical Denitrogenation

The documented exo/endo stereochemical dependence of denitrogenation product ratios in the 5-methoxy-diazabicycloheptane system makes this compound a valuable probe for investigating diradical intermediates, conformational memory effects, and the interplay between thermal and photochemical activation modes [1]. Researchers requiring precise stereochemical control in nitrogen-extrusion reactions should specify the exo or endo isomer at procurement.

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 128.17 g/mol and a hydrogen-bond acceptor introduced by the methoxy group, 5-methoxy-2,3-diazabicyclo[2.2.1]heptane extends the chemical space accessible from the parent 2,3-diazabicyclo[2.2.1]heptane core (MW 98.15) [2]. It is appropriate for fragment library inclusion where C5-functionalized, three-dimensional, nitrogen-rich scaffolds are sought for target-based screening.

Synthetic Methodology Development

The 5-methoxy substituent provides a synthetic handle for further elaboration at the bridge position, building on the established chemistry of 5- and 7-substituted 2,3-diazabicyclo[2.2.1]heptanes [3]. Methodology chemists developing new transformations on the diazabicycloheptane scaffold can use this compound as a starting material for exploring C–O bond cleavage, demethylation, or subsequent functionalization reactions.

Comparative Physicochemical Profiling and SPR Studies

The distinct molecular weight, H-bond acceptor count, and predicted lipophilicity of the 5-methoxy derivative relative to the parent scaffold [2] support its use in systematic SPR campaigns designed to understand the impact of C5 substitution on solubility, permeability, and metabolic stability within the diazabicycloheptane chemotype.

Application
Selection Property
Validation Focus
Stereochemical denitrogenation studies
Stereochemistry-dependent reactivity
Exo/endo product ratio verification
Fragment-based library design
Scaffold chemical space extension
MW and H-bond acceptor profiling
Synthetic methodology development
C5 functionalization handle
Bridge-position derivatization scope
Comparative physicochemical profiling
Substituent impact on properties
Solubility/permeability assay benchmarking
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